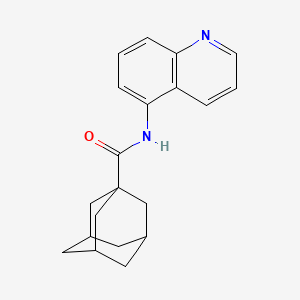![molecular formula C21H16ClNO3 B12487275 3-[(Biphenyl-4-ylacetyl)amino]-4-chlorobenzoic acid](/img/structure/B12487275.png)
3-[(Biphenyl-4-ylacetyl)amino]-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[1,1’-biphenyl]-4-yl}acetamido)-4-chlorobenzoic acid is an organic compound that features a biphenyl moiety linked to an acetamido group and a chlorobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[1,1’-biphenyl]-4-yl}acetamido)-4-chlorobenzoic acid typically involves multiple steps:
Formation of Biphenyl Moiety: The biphenyl structure can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Acetamido Group Introduction: The acetamido group can be introduced via acylation reactions, where an amine reacts with an acyl chloride or anhydride.
Chlorobenzoic Acid Formation: The chlorobenzoic acid can be synthesized through electrophilic aromatic substitution reactions, where a benzene derivative reacts with chlorine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[1,1’-biphenyl]-4-yl}acetamido)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-(2-{[1,1’-biphenyl]-4-yl}acetamido)-4-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-{[1,1’-biphenyl]-4-yl}acetamido)-4-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its effects. The biphenyl moiety allows for strong binding interactions with hydrophobic pockets in proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the acetamido and chlorobenzoic acid groups.
4-Chlorobenzoic Acid: Lacks the biphenyl and acetamido groups.
Acetanilide: Contains the acetamido group but lacks the biphenyl and chlorobenzoic acid moieties.
Uniqueness
3-(2-{[1,1’-biphenyl]-4-yl}acetamido)-4-chlorobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the biphenyl moiety enhances its hydrophobic interactions, while the acetamido and chlorobenzoic acid groups provide sites for further chemical modifications.
Properties
Molecular Formula |
C21H16ClNO3 |
|---|---|
Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-chloro-3-[[2-(4-phenylphenyl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H16ClNO3/c22-18-11-10-17(21(25)26)13-19(18)23-20(24)12-14-6-8-16(9-7-14)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,23,24)(H,25,26) |
InChI Key |
PPXRHAJIPZCEMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-[1,2-Phenylenebis(oxymethylene)]bis(3-methylisoxazole)](/img/structure/B12487196.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12487197.png)
![2-[(3-Methoxyphenyl)sulfinyl]-1,3,5-trimethylbenzene](/img/structure/B12487202.png)
![1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B12487205.png)

![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(diphenylacetyl)amino]benzoate](/img/structure/B12487210.png)
![N-(furan-2-ylmethyl)-2-({[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B12487225.png)


![3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487235.png)

![N-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]piperidin-4-amine](/img/structure/B12487246.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12487274.png)
